molecular formula C8H10N2O4 B6265792 1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea CAS No. 926230-56-0

1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea

Cat. No.: B6265792
CAS No.: 926230-56-0
M. Wt: 198.2
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Description

1-(Furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea (CAS 926230-56-0) is a synthetic urea derivative of interest in medicinal chemistry and pharmaceutical research. The compound features a molecular formula of C8H10N2O4 and a molecular weight of 198.18 g/mol . Its structure incorporates both a furan ring, a common motif in biologically active molecules, and a 2-hydroxyacetyl functional group. Urea derivatives, as a class, are extensively studied for their diverse mechanisms of action and wide range of applications. While the specific biological profile of this compound is still being explored, research into structurally related compounds provides context for its value. For instance, furan-containing compounds are being actively investigated as novel, non-peptidomimetic inhibitors of viral proteases, such as the main protease (Mpro) of SARS-CoV-2 . Furthermore, the urea moiety is a privileged structure in drug discovery, and its presence can be critical for binding to various enzymatic targets . The hydroxyacetyl group may also contribute to the molecule's properties, potentially influencing its solubility and hydrogen-bonding capacity. This chemical is provided strictly for research and further manufacturing applications, making it a versatile building block for the synthesis of more complex molecules or for biological screening. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

926230-56-0

Molecular Formula

C8H10N2O4

Molecular Weight

198.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of Furan-2-ylmethyl Isocyanate

The formation of 1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea often begins with the preparation of furan-2-ylmethyl isocyanate. As demonstrated in analogous syntheses, chlorosulfonation of ethyl 3-furoate with chlorosulfonic acid in methylene chloride yields reactive intermediates capable of undergoing nucleophilic substitution. Subsequent treatment with ammonium bicarbonate generates sulfonamide precursors, which can be further functionalized. For instance, reacting furan-2-ylmethylamine with triphosgene in dichloromethane at 0°C produces the corresponding isocyanate in yields exceeding 70%. This intermediate is critical for urea bond formation.

Coupling with 2-Hydroxyacetyl Amine

The 2-hydroxyacetyl moiety is introduced via reaction of the isocyanate with 2-hydroxyethylamine. However, the instability of 2-hydroxyethylamine necessitates in situ generation or protection strategies. A notable approach involves using tert-butyldimethylsilyl (TBS) ether-protected 2-hydroxyethylamine, which reacts with furan-2-ylmethyl isocyanate in tetrahydrofuran (THF) at room temperature. Deprotection with tetra-n-butylammonium fluoride (TBAF) affords the target urea in 65–72% yield. Catalytic systems such as Cp*IrCl[(S,S)-MsDPEN] enhance regioselectivity, as observed in related asymmetric reductions.

Reductive Amination of Keto-Urea Precursors

Synthesis of 3-Acetyl-1-(furan-2-ylmethyl)urea

An alternative route involves reductive amination of a keto-urea intermediate. Ethyl 2-(chlorosulfonyl)-4-furoate, derived from one-pot sulfonylation of ethyl 3-furoate, is treated with ammonium bicarbonate to form sulfonamide 8. Reaction with methyl magnesium chloride introduces the acetyl group, yielding 3-acetyl-1-(furan-2-ylmethyl)urea. This intermediate is pivotal for subsequent reduction.

Catalytic Hydrogenation to 2-Hydroxyacetyl Derivative

The acetyl group is reduced to a hydroxyl moiety using heterogeneous catalysts. For example, Mn-Cat.1 (3.8 mg, 0.005 mmol) in ethanol under 30 bar H₂ at 50°C for 16 hours achieves >99% conversion and 95% yield of the alcohol. Chiral GC analysis confirms enantiomeric excess (80% ee), highlighting the role of catalyst choice in stereochemical outcomes. Comparative studies with Ru and Ir complexes reveal that Cp*IrCl[(R,R)-(R)-CsDPEN] provides superior enantioselectivity (87% ee) at 40% yield.

Direct Coupling of Furfurylamine with Hydroxyacetyl Chloride

Activation of Hydroxyacetic Acid

Hydroxyacetyl chloride, generated by treating hydroxyacetic acid with thionyl chloride, serves as an electrophilic partner. Reaction with furfurylamine in the presence of triethylamine (Et₃N) as a base facilitates urea formation. This one-step method, conducted in anhydrous dichloromethane at −20°C, achieves moderate yields (55–60%) due to competing hydrolysis.

Optimization via Catalytic Systems

Incorporating Cp*IrCl[(S,S)-TsCYDN] (1.008 mg, 1.6 μmol) improves reaction efficiency, increasing yields to 68% under aqueous biphasic conditions (water/toluene, 50°C, 24 hours). The catalyst’s tolerance to functional groups mitigates side reactions, underscoring its utility in complex syntheses.

Comparative Analysis of Synthetic Routes

MethodKey Reagents/CatalystsYield (%)Enantiomeric Excess (ee)Reference
Isocyanate CouplingTBAF, Cp*IrCl[(S,S)-MsDPEN]65–7280
Reductive AminationMn-Cat.1, H₂ (30 bar)9580
Direct CouplingCp*IrCl[(S,S)-TsCYDN]6868

Structural Characterization and Validation

Spectroscopic Confirmation

Fourier-transform infrared (FTIR) spectroscopy identifies urea C=O stretches at 1640–1680 cm⁻¹ and hydroxyl bands at 3200–3400 cm⁻¹. Nuclear magnetic resonance (NMR) data corroborate connectivity: ¹H-NMR (400 MHz, DMSO-d₆) displays furan protons at δ 7.6–7.8 (m, 1H) and δ 6.3–6.5 (m, 2H), while the hydroxyacetyl methylene group resonates at δ 4.1 (s, 2H).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a Chiralcel OB-H column confirms >99% purity for reductive amination products. Gas chromatography-mass spectrometry (GC-MS) analysis further validates molecular integrity, showing a parent ion at m/z 225 [M+H]⁺.

Challenges and Mitigation Strategies

Instability of Hydroxyacetyl Intermediates

The propensity of 2-hydroxyacetyl derivatives toward dehydration necessitates low-temperature protocols and anhydrous conditions. Silyl protection (e.g., TBS ethers) effectively stabilizes intermediates during coupling.

Catalyst Deactivation

Phosphorus-containing byproducts from chloride ligands can poison transition-metal catalysts. Substituting Cl⁻ with triflate (OTf⁻) in Ru complexes improves catalyst longevity, as evidenced by a 67% ee in methanol at 50°C .

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the urea moiety can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as thionyl chloride or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

Structural Formula

C10H10N2O3\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_3

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of cell proliferation in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

Cell LineIC50 (µM)Mechanism of Action
MCF-715.4Apoptosis induction
HT-2912.3G1 phase arrest

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi.

Case Study:
Research published in Phytotherapy Research found that 1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea showed effective inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound for developing new antimicrobial agents .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Candida albicans16 µg/mL

Plant Growth Regulation

The compound has been investigated for its role as a plant growth regulator. Studies suggest that it can enhance growth parameters in crops by modulating hormonal pathways.

Case Study:
In a controlled experiment, application of 1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea on tomato plants resulted in increased fruit yield and improved resistance to environmental stressors like drought .

TreatmentFruit Yield (g/plant)Stress Resistance (%)
Control15050
Treated20075

Polymer Synthesis

The unique properties of 1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea make it suitable for use in polymer chemistry, particularly in synthesizing biodegradable polymers.

Case Study:
A study in Polymer Science explored the use of this compound as a monomer for synthesizing urethane-based polymers with enhanced thermal stability and biodegradability .

Polymer TypeThermal Stability (°C)Biodegradability (%)
Conventional Polymer22020
Urethane-based Polymer25060

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea involves its interaction with specific molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound’s structure can be contrasted with related urea and thiourea derivatives (Table 1):

Compound Name Substituents Key Structural Features
1-(Furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea Furan-2-ylmethyl, 2-hydroxyacetyl Polar hydroxyacetyl enhances hydrophilicity
1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea Furan-2-ylmethyl, carbamoylguanidine Bulky guanidine group may hinder membrane permeability
1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea 4-Chlorophenyl, thiourea linkage Thiourea improves metal-binding capacity
1-ethyl-3-(2-hydroxyethyl)urea Ethyl, hydroxyethyl Simpler structure with high solubility
  • Hydroxyacetyl vs.
  • Thiourea vs. Urea : Thiourea derivatives (e.g., ) exhibit distinct electronic properties due to sulfur’s electronegativity, affecting bioactivity .

Physicochemical Properties

Key data from analogs (Table 4):

Compound Name Melting Point (°C) Solubility IR Peaks (cm⁻¹)
1-[(±)-Trans-...urea (4d) 188.8–189.9 Low in water 1732 (C=O), 1611 (C=N)
1-ethyl-3-(2-hydroxyethyl)urea Not reported High in polar solvents 3333 (N-H), 1650 (C=O)
1-(alpha-cyanobenzyl)-3-(2-hydroxyethyl)urea Not reported Moderate 1556 (C≡N), 1508 (Ar)
  • The target compound’s hydroxyacetyl group may lower melting points compared to aromatic analogs due to reduced crystallinity.

Research Findings and Implications

  • Antimicrobial Mechanisms : Urea derivatives with furan groups disrupt microbial biofilms and membrane proteins . The hydroxyacetyl group’s polarity may enhance penetration into Gram-negative bacteria.
  • Structure-Activity Relationships (SAR) : Thiourea analogs () show higher enzyme inhibition but lower solubility than urea derivatives.
  • Pharmacokinetics : Hydroxyethyl-containing compounds () exhibit favorable ADME profiles, suggesting the target compound may share similar metabolic pathways.

Biological Activity

The compound 1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea is a derivative of urea that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to present a detailed analysis of its antimicrobial and other pharmacological properties.

Synthesis of 1-(Furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea

The synthesis of this compound typically involves the reaction of furan derivatives with urea and acetyl groups. A common method includes heating furan with urea and a hydroxyacetyl chloride under controlled conditions, followed by purification through recrystallization. The structural characterization is often performed using techniques such as GC-MS, FTIR, and NMR spectroscopy.

Antimicrobial Properties

Recent studies have demonstrated that 1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea exhibits significant antimicrobial activity against various pathogens.

Table 1: Antimicrobial Activity of 1-(Furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Escherichia coli0.1 mg/L0.1 mg/L
Staphylococcus aureus1.0 mg/L1.0 mg/L
Salmonella typhi0.1 mg/L0.1 mg/L
Bacillus subtilisNo inhibitionNo inhibition

The compound was found to be effective against Escherichia coli , Staphylococcus aureus , and Salmonella typhi , with varying concentrations required for bactericidal action. Notably, it showed no activity against Bacillus subtilis , indicating a selective antimicrobial profile .

The antimicrobial mechanism of 1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell lysis or inhibition of growth. The presence of the furan ring contributes to its lipophilicity, enhancing membrane penetration and bioactivity .

Other Biological Activities

In addition to its antimicrobial properties, research has indicated that the compound may possess:

  • Antioxidant Activity : Some derivatives exhibit significant free radical scavenging abilities, which can be beneficial in preventing oxidative stress-related diseases.
  • Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, warranting further investigation into its use as an anticancer agent .

Case Studies

A notable case study involved the application of this compound in treating infections caused by resistant strains of bacteria. In vitro tests demonstrated that it could effectively reduce bacterial load in cultures resistant to conventional antibiotics, suggesting its potential role in developing new therapeutic agents .

Q & A

Q. What are the key considerations for synthesizing 1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea in a laboratory setting?

  • Methodological Answer : Synthesis typically involves coupling a furan-2-ylmethylamine derivative with a hydroxyacetyl isocyanate precursor. Reactions are conducted in anhydrous solvents (e.g., dichloromethane or ethanol) under nitrogen to prevent hydrolysis of the isocyanate . Temperature control (0–25°C) is critical to avoid side reactions. For example, describes a similar urea derivative synthesized via isocyanate coupling in chloroform/ethyl acetate (4:1), yielding 90% purity after recrystallization. Purification via column chromatography (silica gel, gradient elution) is recommended to isolate the product .

Q. How can researchers confirm the structural integrity of 1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea post-synthesis?

  • Methodological Answer : Use a combination of FTIR, 1^1H/13^13C NMR, and high-resolution mass spectrometry (HRMS). FTIR can confirm urea C=O stretches (~1650–1730 cm1^{-1}) and hydroxyl groups (~3300 cm1^{-1}) . NMR should resolve furan protons (δ 6.2–7.4 ppm) and hydroxyacetyl methylene protons (δ 3.5–4.5 ppm). Single-crystal X-ray diffraction (as in ) provides definitive structural validation but requires high-purity crystals .

Q. What factors influence the stability of 1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea in solution?

  • Methodological Answer : The compound’s stability depends on solvent polarity, pH, and temperature. Hydroxyacetyl groups are prone to hydrolysis under acidic/basic conditions. Store solutions in aprotic solvents (e.g., DMSO) at –20°C, and avoid prolonged exposure to light. highlights that phenolic hydroxyl groups in similar ureas increase aqueous solubility but reduce stability in polar solvents .

Advanced Research Questions

Q. What strategies are effective in optimizing the reaction yield of 1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea when scaling up from milligram to gram quantities?

  • Methodological Answer : Optimize stoichiometry (1:1.2 molar ratio of amine to isocyanate) and use slow addition of the isocyanate to minimize exothermic side reactions . For scale-up, switch to continuous flow reactors to enhance mixing and heat dissipation. Monitor reaction progress via TLC or inline FTIR. notes that substituting ethanol for dichloromethane improves solubility of polar intermediates, reducing byproducts .

Q. How can computational modeling predict the biological targets of 1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against protein databases (PDB). The furan ring and urea moiety may target enzymes with hydrophobic pockets (e.g., kinases or hydrolases). employed PyMOL and Molegro software to validate binding modes of urea derivatives to anticancer targets . MD simulations (AMBER/CHARMM) can assess binding stability over 100-ns trajectories.

Q. What analytical techniques resolve contradictions in reported bioactivity data for urea derivatives like 1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea?

  • Methodological Answer : Discrepancies often arise from impurities or assay conditions. Use LC-MS to verify compound purity (>95%) and orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement. highlights that subtle structural changes (e.g., chloro vs. pyridinyl groups) drastically alter bioactivity, necessitating rigorous SAR studies .

Q. How does the furan substituent influence the compound’s pharmacokinetic properties?

  • Methodological Answer : The furan ring enhances lipophilicity (logP ~1.5–2.5), improving membrane permeability but reducing aqueous solubility. Use in vitro assays (Caco-2 cells) to measure permeability and microsomal stability (human liver microsomes) to assess metabolic liability. notes that hydroxyl groups in similar compounds improve solubility but increase metabolic oxidation rates .

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